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CAS No.: 1620458-09-4

Cat. No.: S004111

Phase 3 Non-Inferiority Trial Results

Zoliflodacin (Single 3g Ceftriaxone (500mg IM) +

Trial Aspect

P oral dose) Azithromycin (1g oral)
Primary Endpoint: Urogenital 90.9% (n=744) [1] 96.2% (n=744) [1]
Cure (micro-ITT)
Urogenital Cure (Evaluable 96.8% [2] 100% [3]

Population)

| Treatment Difference (95% CI) | -5.31% (95% CI: -8.65%, -1.38%) (Met non-inferiority margin of 12%)
[1] | | | Rectal Infection Cure Rate | 87.3% (micro-ITT) [4] | 88.6% (micro-ITT) [4] | | Pharyngeal
Infection Cure Rate | 79.2% (micro-1TT) [4] | 78.6% (micro-ITT) [4] | | Cure in Ciprofloxacin-Resistant
Urogenital Infections | 96.6% (346/358) [5] | Not Applicable |

Detailed Experimental Protocol

The data presented above comes from a pivotal global Phase 3 randomized, controlled, open-label non-

inferiority trial (NCT03959527) [2] [1].
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e Sponsor: The trial was sponsored by the non-profit organization Global Antibiotic Research and

Development Partnership (GARDP), representing the first large-scale collaborative study of its kind
between industry and a non-profit to address a WHO high-priority pathogen [1].

¢ Patient Population: The trial enrolled 930 adolescents and adults with uncomplicated gonorrhea
across 16 sites in five countries (South Africa, Thailand, the U.S., Belgium, and the Netherlands).
Participants had a confirmed diagnosis of urogenital, rectal, or pharyngeal gonorrhea [3] [1].

e Randomization & Intervention: Participants were randomized in a 2:1 ratio to receive either a

single 3g oral dose of zoliflodacin or the standard regimen of a single 500mg intramuscular dose
of ceftriaxone plus a 1g oral dose of azithromycin [3] [4].

¢ Primary Endpoint: The primary efficacy endpoint was microbiological cure at the urogenital site
(urethra or cervix) at the Test-of-Cure (TOC) visit on day 6 in the microbiological intention-to-treat
(micro-ITT) population. Cure was defined as a culture negative for N. gonorrhoeae at the TOC visit
after a positive culture at baseline [4] [1].

¢ Non-Inferiority Margin: The pre-specified non-inferiority margin was 12% [3]. The trial successfully
demonstrated non-inferiority as the upper bound of the confidence interval for the treatment
difference (-1.38%) was within this margin [1].

o Safety Assessment: The overall safety profile of zoliflodacin was comparable to the standard

therapy, with the majority of adverse events being mild to moderate. The most common adverse
events were gastrointestinal and headache [3] [1]. A dedicated Thorough QT study confirmed that
zoliflodacin does not cause clinically meaningful QT prolongation, contributing to its favorable
cardiac safety profile [6].

Comparison with an Emerging Alternative

Gepotidacin is another first-in-class oral antibiotic in development for uncomplicated gonorrhea. The table

below compares it with zolifledacin based on available data.

Feature

Zoliflodacin

Gepotidacin

Drug Class

Mechanism of
Action

Dosing
Regimen

Spiropyrimidinetrione [3]

Inhibits bacterial DNA gyrase (GyrB
subunit); novel binding site with no
cross-resistance to fluoroquinolones [5]

[3]

Single 3g oral dose [1]

Triazaacenaphthylene [3]

Inhibits bacterial DNA gyrase (GyrA) and
Topoisomerase IV; novel binding site
distinct from fluoroquinolones [3]

Two 3g oral doses, 10-12 hours apart [3]
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Feature Zoliflodacin Gepotidacin

Phase 3 90.9% (micro-ITT) [1] 92.6% (vs. 91.2% for comparator) [3]
Urogenital

Cure Rate

Regulatory Under FDA Priority Review; PDUFA date  Under FDA Review; PDUFA date also in
Status (as of of Dec 15, 2025 [2] Dec 2025 [4]

2025)

Mechanism of Action Diagram

The following diagram illustrates the novel mechanism of action that underlies zoliflodacin's efficacy

against resistant bacteria.

Zoliflodacin

Binds to

Bacterial DNA Gyrase
(GyrB Subunit)

Inhibition prevents
DNA replication

Accumulation of
Double-Strand DNA Breaks

Leads to

Bacterial _Death

Click to download full resolution via product page
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This unique mechanism of action, which differs from all other antibiotic classes, explains the lack of cross-
resistance and its high efficacy against multidrug-resistant strains, including ciprofloxacin-resistant N.

gonorrhoeae [5] [3].

Conclusion for Researchers
The Phase 3 data robustly positions zoliflodacin as a potential transformative therapeutic option. Its
primary advantages for the field include:

¢ Novel Mechanism: Its distinct action on GyrB overcomes existing resistance mechanisms [5].

e Oral Administration: A single-dose oral regimen could significantly improve access, adherence, and
simplify treatment logistics compared to injectable ceftriaxone [2].

¢ Proven Efficacy Against Resistance: It maintains high cure rates across infection sites and against
resistant strains, addressing an urgent public health threat [5] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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